
C25H32BrN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C25H32BrN is a brominated organic molecule. This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of bromine in the structure often imparts specific reactivity and biological activity, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C25H32BrN typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the bromination of a precursor compound, followed by a series of reactions to introduce the nitrogen-containing group and other substituents. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification methods are optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
C25H32BrN: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the bromine or nitrogen-containing groups, leading to different derivatives.
Substitution: The bromine atom in can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or silver nitrate (AgNO3) in ethanol can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
C25H32BrN: has several applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology: In biological research, can be used as a probe to study enzyme activity or as a ligand in binding studies.
Medicine: The compound’s potential biological activity makes it a candidate for drug development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: is used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its unique properties can enhance the performance of these products.
Mecanismo De Acción
The mechanism of action of C25H32BrN depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom can form covalent bonds with nucleophilic sites, leading to inhibition or activation of biological pathways. The nitrogen-containing group may also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s activity.
Comparación Con Compuestos Similares
C25H32BrN: can be compared with other brominated organic compounds to highlight its uniqueness. Similar compounds include:
C24H30BrN: This compound has one less carbon atom, which may affect its reactivity and biological activity.
C25H32ClN: The substitution of bromine with chlorine can lead to differences in chemical properties and applications.
C25H32BrO: The presence of an oxygen atom instead of nitrogen can significantly alter the compound’s behavior in chemical reactions and biological systems.
The unique combination of bromine and nitrogen in This compound imparts specific properties that make it distinct from these similar compounds
Propiedades
Fórmula molecular |
C25H32BrN |
|---|---|
Peso molecular |
426.4 g/mol |
Nombre IUPAC |
1-(5,5-diphenylpent-2-ynyl)-1-propylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C25H32N.BrH/c1-2-19-26(20-11-5-12-21-26)22-13-10-18-25(23-14-6-3-7-15-23)24-16-8-4-9-17-24;/h3-4,6-9,14-17,25H,2,5,11-12,18-22H2,1H3;1H/q+1;/p-1 |
Clave InChI |
GFMUTTMJRRACHY-UHFFFAOYSA-M |
SMILES canónico |
CCC[N+]1(CCCCC1)CC#CCC(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


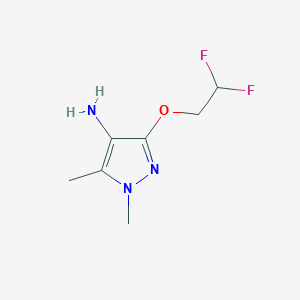
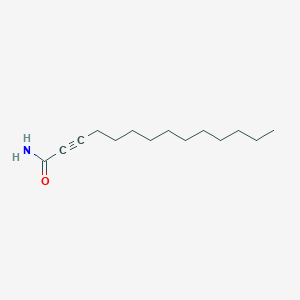
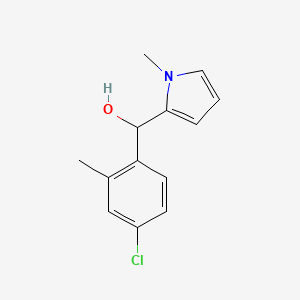
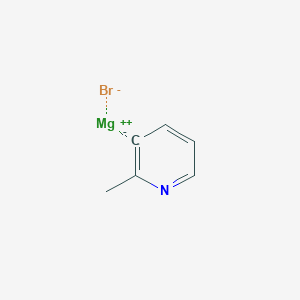



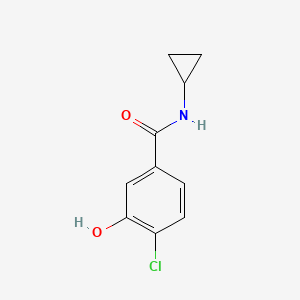
![3-[(3aR,6aS)-5'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12636930.png)
![4,4'-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline](/img/structure/B12636937.png)


![(3aS,4R,9aS,9bR)-2-(4-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12636957.png)
![N,N-Dicyclohexyl-N'-[(pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B12636965.png)
